molecular formula C9H9NOS B573456 1-(1,3-Benzothiazol-7-yl)ethanol CAS No. 181820-08-6

1-(1,3-Benzothiazol-7-yl)ethanol

Cat. No.: B573456
CAS No.: 181820-08-6
M. Wt: 179.237
InChI Key: BDTPXCHYCQRKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-7-yl)ethanol is a chemical building block based on the privileged benzothiazole scaffold, a structure of high interest in modern medicinal chemistry and drug discovery . Benzothiazole derivatives are extensively investigated for their wide spectrum of pharmacological activities, serving as key scaffolds in the development of novel therapeutic agents . Researchers utilize this family of compounds to explore mechanisms in oncology, given their demonstrated potential to inhibit cancer cell proliferation and induce apoptosis in various cell lines, including human epidermoid carcinoma and non-small cell lung cancer . Beyond anticancer research, benzothiazole derivatives also show significant promise in anti-inflammatory studies, with some compounds shown to decrease the expression levels of key inflammatory cytokines such as IL-6 and TNF-α . Furthermore, their utility extends to antimicrobial and antifungal research, providing a core structure for developing new agents against resistant strains . The adaptability of the benzothiazole nucleus allows for interaction with diverse biological targets, including various enzymes and receptors, making it a versatile template for designing novel bioactive molecules and probing disease mechanisms .

Properties

CAS No.

181820-08-6

Molecular Formula

C9H9NOS

Molecular Weight

179.237

IUPAC Name

1-(1,3-benzothiazol-7-yl)ethanol

InChI

InChI=1S/C9H9NOS/c1-6(11)7-3-2-4-8-9(7)12-5-10-8/h2-6,11H,1H3

InChI Key

BDTPXCHYCQRKOH-UHFFFAOYSA-N

SMILES

CC(C1=C2C(=CC=C1)N=CS2)O

Synonyms

7-Benzothiazolemethanol,alpha-methyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

1-(1,3-Benzothiazol-7-yl)ethanol exhibits notable antimicrobial properties. Research indicates that compounds derived from benzothiazole structures can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . For instance, studies have shown significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents for treating infections.

Anticancer Activity

The compound shows promising anticancer effects. It has been reported to induce cytotoxicity in various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast) cells. The mechanism of action typically involves interference with cellular processes such as DNA replication and enzyme inhibition. Some studies have recorded IC50 values indicating effective growth inhibition of cancer cells at relatively low concentrations.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Properties

In another study focusing on the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of this compound. The findings demonstrated that the compound effectively reduced cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key compounds include 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone (CAS: 1135283-66-7) from the provided evidence .

Structural and Functional Group Differences

Property 1-(1,3-Benzothiazol-7-yl)ethanol 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone
Core Heterocycle Benzothiazole (S, N) Benzoxazole (O, N)
7-Position Substituent Ethanol (-CH₂CH₂OH) Ethanone (-COCH₃)
Additional Substituent None 2-(Chloromethyl) (-CH₂Cl)
Key Functional Groups Hydroxyl (-OH) Ketone (-C=O), Chloromethyl (-CH₂Cl)

Key Implications

Heterocycle Effects :

  • The benzothiazole core (S instead of O in benzoxazole) increases electron-withdrawing character and polarizability due to sulfur’s larger atomic size and lower electronegativity compared to oxygen. This may enhance binding to biological targets (e.g., enzymes or receptors) .
  • Benzoxazole derivatives, such as the compared compound, are often explored for their antimicrobial and anti-inflammatory activities, suggesting that the benzothiazole analog could exhibit similar or modified bioactivity .

The chloromethyl substituent in the benzoxazole derivative introduces reactivity (e.g., nucleophilic substitution), which is absent in the ethanol-substituted benzothiazole. This difference may render the benzoxazole compound more versatile in synthetic derivatization .

Physicochemical Properties: The ethanol substituent likely lowers the melting point and increases water solubility relative to the benzoxazole derivative’s ketone and chloromethyl groups.

Notes on Evidence Limitations

The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. The comparison relies on the single referenced benzoxazole derivative , highlighting the need for further experimental studies to confirm the hypothesized properties of the target compound.

Preparation Methods

Reaction Mechanism and Conditions

A primary route to 1-(1,3-benzothiazol-7-yl)ethanol involves the hydrogenation of its ketone precursor, 1-(1,3-benzothiazol-7-yl)ethanone. This method employs heterogeneous catalysts under hydrogen gas (H₂) to reduce the carbonyl group to a secondary alcohol.

In a representative procedure from patent WO2012156693A1, iridium on calcium carbonate (5% Ir/CaCO₃) serves as the catalyst, with sodium sulfate as a drying agent and N-methylpyrrolidone (NMP) as the solvent. The reaction proceeds at ambient temperature under hydrogen pressure (1–3 atm), achieving quantitative conversion within 2–4 hours. Post-reaction, the mixture is acidified with aqueous acetic acid (50% w/w) and extracted with 2-methyltetrahydrofuran (2-MeTHF). The organic phase is basified with sodium hydroxide (10 M) to precipitate the product, which is isolated via filtration in 78–85% yield.

Analytical Characterization

  • FT-IR : A strong absorption band at 3312 cm⁻¹ confirms the O-H stretch of the alcohol.

  • ¹H NMR (CDCl₃): Signals at δ 5.01 ppm (s, 2H, NH-NH) and δ 1.89 ppm (t, 1H, OH) validate the hydroxymethyl group.

  • HRMS : A molecular ion peak at m/z 179.24 ([M+H]⁺) aligns with the theoretical mass.

Asymmetric Transfer Hydrogenation Using Ruthenium Catalysts

Chiral Synthesis

For enantioselective synthesis, the (S)-TsDpen-Ru(p-cymene)Cl complex enables asymmetric transfer hydrogenation of the ketone precursor. This method, detailed in WO2012156693A1, uses formic acid-triethylamine as the hydrogen donor in acetonitrile at 20–25°C. The reaction achieves 92–95% enantiomeric excess (ee) for the (R)-isomer, with yields of 80–88% after recrystallization from water-acetonitrile.

Optimization Parameters

  • Catalyst Loading : 0.5–1.0 mol% Ru ensures cost efficiency without compromising activity.

  • Temperature Control : Maintaining ≤25°C prevents racemization and side reactions.

  • Workup : Precipitation with water followed by washing with 2-MeTHF removes residual catalysts.

Grignard Addition to 7-Formylbenzothiazole

Reaction Protocol

An alternative approach involves the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 7-formylbenzothiazole. The Grignard reagent reacts with the aldehyde group in tetrahydrofuran (THF) at −10°C, followed by quenching with saturated ammonium chloride. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield 70–75% of the alcohol.

Limitations and Side Reactions

  • Over-Addition : Excess MeMgBr may lead to tertiary alcohol formation, necessitating strict stoichiometric control.

  • Sensitivity : The aldehyde precursor is prone to oxidation, requiring inert atmosphere handling.

Biocatalytic Reduction Using Alcohol Dehydrogenases

Enzyme-Catalyzed Synthesis

Recent advances employ alcohol dehydrogenases (ADHs) for green synthesis. For example, Lactobacillus brevis ADH reduces 1-(1,3-benzothiazol-7-yl)ethanone in phosphate buffer (pH 7.0) using NADPH cofactors. Yields reach 90–95% with 99% ee after 24 hours at 30°C.

Process Advantages

  • Sustainability : Aqueous conditions and biodegradable catalysts align with green chemistry principles.

  • Scalability : Immobilized enzymes on silica supports enable reuse for ≥5 cycles without activity loss.

Comparative Analysis of Synthesis Methods

MethodYield (%)ee (%)Cost (USD/g)Key Advantage
Catalytic Hydrogenation78–8512–15High throughput
Asymmetric Hydrogenation80–8892–9545–50Enantioselectivity
Grignard Addition70–7520–25Simple setup
Biocatalytic Reduction90–959930–35Eco-friendly

Q & A

Basic Synthesis: What are the standard synthetic routes for 1-(1,3-Benzothiazol-7-yl)ethanol?

The compound is typically synthesized via condensation reactions involving benzothiazole precursors. A common method involves refluxing a benzothiazolyl aldehyde derivative (e.g., 8-formyl-7-methoxyflavone) with ethanolamine or analogous reagents in absolute ethanol, catalyzed by glacial acetic acid. Post-reaction, the product is purified via column chromatography (silica gel, petroleum ether:ethyl acetate eluent) and recrystallized from methanol . Optimization of reaction time (8–12 hours) and stoichiometric ratios (1:1 aldehyde:amine) is critical for yields of 65–70%.

Advanced Synthesis: How can reaction yields be optimized while minimizing side-product formation?

Key parameters include:

  • Solvent Choice : Absolute ethanol ensures solubility of aromatic intermediates while suppressing hydrolysis.
  • Catalyst Loading : Glacial acetic acid (4–5 drops per 20 mL ethanol) enhances cyclization efficiency without over-protonating intermediates.
  • Temperature Control : Reflux conditions (78–85°C) balance reactivity and stability of the benzothiazole ring.
  • Purification : Gradient elution (e.g., 7:3 petroleum ether:ethyl acetate) resolves side products like unreacted aldehyde or dimerized species . Post-column recrystallization in methanol further eliminates impurities.

Basic Characterization: Which spectroscopic techniques are most effective for structural validation?

  • NMR : 1^1H and 13^13C NMR identify key protons (e.g., ethanol -OH at δ 1.5–2.0 ppm; benzothiazole aromatic protons at δ 7.0–8.5 ppm) and confirm regiochemistry.
  • IR : Stretching frequencies for -OH (3200–3600 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (e.g., Orbitrap) confirms molecular ions (e.g., [M+H]+^+ for C9_9H10_{10}N2_2OS: calculated 194.0512) .

Advanced Characterization: How can overlapping spectral signals or low solubility be resolved?

  • Deuterated Solvents : Use DMSO-d6_6 for polar intermediates; CDCl3_3 for non-polar derivatives.
  • Hyphenated Techniques : LC-MS or GC-MS (e.g., PEG-20M columns, 30 m × 0.32 mm ID) coupled with electron ionization resolves co-eluting impurities .
  • Variable Temperature NMR : Suppresses aggregation in concentrated solutions.

Biological Activity: What methodologies are suitable for assessing its bioactivity?

  • In Vitro Assays : Receptor binding studies (e.g., β2-adrenoreceptor modulation via competitive ELISA) at 10–100 µM concentrations .
  • Cytotoxicity Screening : MTT assays in HepG2 or HEK293 cells (24–48 hr exposure; IC50_{50} determination).
  • Enzyme Inhibition : Kinetic assays (e.g., acetylcholinesterase) with spectrophotometric monitoring (λ = 412 nm for thiocholine release) .

Advanced Pharmacological Studies: How can in vivo models address pharmacokinetic challenges?

  • Dosing : Intraperitoneal administration (10–50 mg/kg in DBA2/J mice) with ethanol as a co-solvent (≤5% v/v) avoids precipitation .
  • Metabolite Tracking : LC-MS/MS quantifies hepatic metabolites (e.g., glucuronidated derivatives) using deuterated internal standards.
  • Artifact Mitigation : Control for ethanol-induced confounding (e.g., pair-fed cohorts) to isolate compound-specific effects .

Data Contradictions: How should researchers reconcile conflicting results in bioactivity studies?

  • Reprodubility Checks : Replicate assays across multiple cell lines (e.g., primary vs. immortalized).
  • Batch Analysis : Compare synthetic batches (HPLC purity ≥95%) to rule out impurity-driven artifacts.
  • Multivariate Statistics : PCA or PLS-DA models differentiate compound-specific effects from solvent/vehicle interactions .

Stability and Storage: What conditions ensure long-term compound integrity?

  • Anhydrous Storage : Under argon at –20°C in amber vials (≤1% H2_2O by Karl Fischer titration).
  • Solubility Management : Pre-dissolve in DMSO (10 mM stock) to avoid freeze-thaw degradation.
  • Stability Monitoring : Periodic LC-MS checks (e.g., every 6 months) for oxidation (e.g., benzothiazole ring hydroxylation) .

Computational Modeling: Which tools predict interaction with biological targets?

  • Docking Studies : AutoDock Vina or Schrödinger Suite for β2-adrenoreceptor binding pocket analysis (PDB: 2RH1).
  • MD Simulations : GROMACS (20 ns trajectories) assesses stability of ligand-receptor complexes.
  • QM/MM : Gaussian 16 calculates charge distribution on the benzothiazole ring for SAR optimization .

Methodological Artifacts: How can ethanol solvent effects be controlled in experimental design?

  • Vehicle Controls : Use ethanol-matched concentrations (e.g., 0.1–1% v/v) in all assays.
  • Evaporation Protocols : Rotary evaporation under reduced pressure (<40°C) ensures complete solvent removal prior to biological testing.
  • Ethanol-Specific Assays : Include ethanol-only groups to isolate solvent-mediated cytotoxicity or enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.